molecular formula C18H30O2 B14443650 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene CAS No. 76460-84-9

1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene

Cat. No.: B14443650
CAS No.: 76460-84-9
M. Wt: 278.4 g/mol
InChI Key: RDOCMDOTOCPCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C₁₈H₃₀O₂ It is characterized by the presence of two methoxy groups (-OCH₃) and two 2-methylbutan-2-yl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene reacts with 3-methyl-2-butanol in the presence of a strong acid, such as sulfuric acid, to form the desired product. The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic ring. These reactions include:

    Alkylation: Introduction of alkyl groups to the aromatic ring.

    Halogenation: Substitution of hydrogen atoms with halogen atoms.

    Nitration: Introduction of nitro groups (-NO₂) to the aromatic ring.

Common Reagents and Conditions

    Alkylation: Uses alkyl halides and Lewis acids like aluminum chloride (AlCl₃).

    Halogenation: Uses halogens (Cl₂, Br₂) and a catalyst such as iron (Fe) or iron(III) chloride (FeCl₃).

    Nitration: Uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine would yield 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)chlorobenzene.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with electrophiles and nucleophiles due to the presence of the aromatic ring and methoxy groups. The methoxy groups activate the aromatic ring towards electrophilic substitution reactions by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the 2-methylbutan-2-yl groups, making it less sterically hindered and more reactive in electrophilic substitution reactions.

    1,4-Dimethoxy-2-methylbenzene: Contains only one methyl group, resulting in different steric and electronic properties.

    1,4-Dimethoxy-2,5-dimethylbenzene: Contains two methyl groups, but lacks the bulkier 2-methylbutan-2-yl groups.

Uniqueness

1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene is unique due to the presence of the bulky 2-methylbutan-2-yl groups, which influence its reactivity and steric properties. This makes it distinct from other similar compounds and potentially useful in specific applications where steric hindrance plays a crucial role.

Properties

IUPAC Name

1,4-dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-9-17(3,4)13-11-16(20-8)14(12-15(13)19-7)18(5,6)10-2/h11-12H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCMDOTOCPCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598010
Record name 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76460-84-9
Record name 1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.